molecular formula C14H13ClO2 B3059780 4-(2-Chloro-4-ethoxyphenyl)phenol CAS No. 1261910-60-4

4-(2-Chloro-4-ethoxyphenyl)phenol

Cat. No. B3059780
CAS RN: 1261910-60-4
M. Wt: 248.70
InChI Key: ANKIOAYESUDKNX-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-ethoxyphenyl)phenol is a chemical compound with the molecular formula C14H13ClO2 and a molecular weight of 248.71 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was achieved by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .


Molecular Structure Analysis

The InChI code for 4-(2-Chloro-4-ethoxyphenyl)phenol is 1S/C14H13ClO2/c1-2-17-12-7-8-13 (14 (15)9-12)10-3-5-11 (16)6-4-10/h3-9,16H,2H2,1H3 .


Chemical Reactions Analysis

Phenols, which 4-(2-Chloro-4-ethoxyphenyl)phenol is a type of, are known to be very reactive towards electrophilic aromatic substitution . They can also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

4-(2-Chloro-4-ethoxyphenyl)phenol has a molecular weight of 248.71 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Structural Analysis

The structural analysis of similar compounds, such as 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol, reveals insights into molecular geometry and interactions. In this compound, the chloro-ethoxyphenyl portions show a significant planar structure, influencing the compound's physical and chemical properties (Yaeghoobi, Rahman, & Ng, 2009).

Reactivity with Other Compounds

Research on the reactivity of related compounds, such as 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one, with other chemicals like N-acetylcysteine, highlights the potential for complex reactions and product formation. This understanding is crucial for applications in synthetic chemistry and drug development (Lindqvist, Kenne, & Lindeke, 1991).

Antioxidant Activities

Studies on phenolic acids, which share structural similarities with 4-(2-Chloro-4-ethoxyphenyl)phenol, show that methoxyl and phenolic hydroxyl groups enhance antioxidant activities. This information is valuable for developing antioxidants and understanding their mechanisms (Chen et al., 2020).

Endocrine Disruption Potential

Research on phenols in plastics, including compounds like 4-(2-Chloro-4-ethoxyphenyl)phenol, assesses their effects on endocrine systems. These studies are vital for evaluating environmental and health risks associated with synthetic materials (Krüger, Long, & Bonefeld-Jørgensen, 2008).

Synthesis and Molecular Docking

Investigations into the synthesis of related phenolic compounds and their molecular docking provide insights into drug design and development. This research contributes to understanding how these compounds interact with biological systems (Viji et al., 2020).

Multigram-Scale Synthesis

Efficient synthesis methods for similar compounds, such as 4-(2-chloroethoxy)phenol, are crucial for large-scale production. These methods are significant for industrial applications and commercial production of related compounds (Zinin et al., 2017).

Biodegradation Studies

Research on the biodegradation of similar compounds, like Bisphenol A, by specific enzymes in non-aqueous media, provides valuable insights for environmental remediation and understanding the fate of these compounds in nature (Chhaya & Gupte, 2013).

Mechanism of Action

While the specific mechanism of action for 4-(2-Chloro-4-ethoxyphenyl)phenol is not provided, phenol, a related compound, is known to be a potent proteolytic agent. In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

While specific safety data for 4-(2-Chloro-4-ethoxyphenyl)phenol is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-2-17-12-7-8-13(14(15)9-12)10-3-5-11(16)6-4-10/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKIOAYESUDKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683599
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-4-ethoxyphenyl)phenol

CAS RN

1261910-60-4
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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